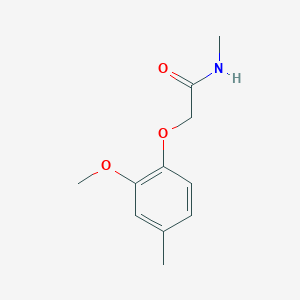
2-(2-methoxy-4-methylphenoxy)-N-methylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-methoxy-4-methylphenoxy)-N-methylacetamide, also known as GW501516 or Endurobol, is a synthetic drug that was originally developed as a treatment for metabolic and cardiovascular diseases. It belongs to the class of drugs known as selective androgen receptor modulators (SARMs), which are designed to selectively target androgen receptors in the body. In recent years, GW501516 has gained popularity among athletes and bodybuilders as a performance-enhancing drug due to its ability to boost endurance and promote fat loss. In
Mécanisme D'action
2-(2-methoxy-4-methylphenoxy)-N-methylacetamide works by activating the peroxisome proliferator-activated receptor delta (PPARδ) in the body. PPARδ is a nuclear receptor that plays a key role in regulating lipid metabolism, glucose homeostasis, and inflammation. Activation of PPARδ by 2-(2-methoxy-4-methylphenoxy)-N-methylacetamide leads to increased fatty acid oxidation, improved glucose uptake, and reduced inflammation in the body.
Biochemical and Physiological Effects:
2-(2-methoxy-4-methylphenoxy)-N-methylacetamide has been shown to have a number of biochemical and physiological effects in animal models. It has been demonstrated to increase endurance and improve running performance by up to 70% in mice. In addition, 2-(2-methoxy-4-methylphenoxy)-N-methylacetamide has been shown to increase the expression of genes involved in fatty acid oxidation and energy metabolism in skeletal muscle. It has also been shown to reduce the expression of genes involved in inflammation and oxidative stress in the liver.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-methoxy-4-methylphenoxy)-N-methylacetamide has several advantages for use in lab experiments. It is highly selective for PPARδ and has a long half-life, making it ideal for studying the effects of PPARδ activation over time. However, 2-(2-methoxy-4-methylphenoxy)-N-methylacetamide is also known to have off-target effects on other receptors, including PPARα and PPARγ. In addition, its use in lab experiments is limited by its high cost and potential for abuse.
Orientations Futures
There are several future directions for research on 2-(2-methoxy-4-methylphenoxy)-N-methylacetamide. One area of interest is its potential as a treatment for metabolic and cardiovascular diseases. Further studies are needed to determine its safety and efficacy in humans. Another area of interest is its potential as a performance-enhancing drug. However, its use in sports is currently banned by the World Anti-Doping Agency (WADA) due to concerns about its safety and potential for abuse. Finally, there is interest in developing more selective and potent PPARδ agonists that do not have off-target effects on other receptors.
Méthodes De Synthèse
The synthesis of 2-(2-methoxy-4-methylphenoxy)-N-methylacetamide involves several steps, including the condensation of 2-methoxy-4-methylphenol with chloroacetyl chloride to form 2-(2-methoxy-4-methylphenoxy)acetamide. This intermediate is then reacted with methylamine to yield the final product, 2-(2-methoxy-4-methylphenoxy)-N-methylacetamide. The purity of the product can be improved through recrystallization and chromatography techniques.
Applications De Recherche Scientifique
2-(2-methoxy-4-methylphenoxy)-N-methylacetamide has been extensively studied for its potential therapeutic applications in the treatment of metabolic and cardiovascular diseases. It has been shown to improve insulin sensitivity, reduce inflammation, and lower triglyceride levels in animal models. In addition, 2-(2-methoxy-4-methylphenoxy)-N-methylacetamide has been investigated for its ability to prevent the development of atherosclerosis and other cardiovascular diseases.
Propriétés
Nom du produit |
2-(2-methoxy-4-methylphenoxy)-N-methylacetamide |
|---|---|
Formule moléculaire |
C11H15NO3 |
Poids moléculaire |
209.24 g/mol |
Nom IUPAC |
2-(2-methoxy-4-methylphenoxy)-N-methylacetamide |
InChI |
InChI=1S/C11H15NO3/c1-8-4-5-9(10(6-8)14-3)15-7-11(13)12-2/h4-6H,7H2,1-3H3,(H,12,13) |
Clé InChI |
KVVBDNVTCICIOD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC)OC |
SMILES canonique |
CC1=CC(=C(C=C1)OCC(=O)NC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-chlorophenyl)-N-[2-(2-ethoxyethoxy)phenyl]acetamide](/img/structure/B269327.png)
![2-[(3-Propoxyphenyl)carbamoyl]benzoic acid](/img/structure/B269329.png)


![2-propoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B269333.png)
![N-[4-(allyloxy)phenyl]-N'-(4-chlorophenyl)urea](/img/structure/B269334.png)

![3-butoxy-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}benzamide](/img/structure/B269341.png)
![3-(3-methylbutoxy)-N-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}benzamide](/img/structure/B269344.png)
![2-{[4-(2-Ethoxyethoxy)anilino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B269346.png)
![N-[3-(2-ethoxyethoxy)phenyl]-N'-phenylurea](/img/structure/B269347.png)
![N-[2-(allyloxy)phenyl]-2-phenoxypropanamide](/img/structure/B269348.png)
![2-{[3-(2-Ethoxyethoxy)anilino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B269349.png)
